Sawamilletin Sawamilletin Sawamilletin, also known as crusgallin, belongs to the class of organic compounds known as scalarane sesterterpenoids. These are sesterterpenoids with a structure based on the scalarane backbone. Scalarane is a tetracyclic compound, which is similar the homoandrostane with five methyl groups at the 4-, 4-, 8-, 17-, 17a-positions. Sawamilletin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sawamilletin is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 14021-23-9
VCID: VC20964086
InChI: InChI=1S/C31H52O/c1-26(2)18-19-28(5)14-10-22-30(7)15-11-21-27(3,4)25(32-9)13-17-29(21,6)23(30)12-16-31(22,8)24(28)20-26/h10,21,23-25H,11-20H2,1-9H3
SMILES: CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)OC)(C)C)C)C)C
Molecular Formula: C31H52O
Molecular Weight: 440.7 g/mol

Sawamilletin

CAS No.: 14021-23-9

Cat. No.: VC20964086

Molecular Formula: C31H52O

Molecular Weight: 440.7 g/mol

* For research use only. Not for human or veterinary use.

Sawamilletin - 14021-23-9

Specification

Description Sawamilletin, also known as crusgallin, belongs to the class of organic compounds known as scalarane sesterterpenoids. These are sesterterpenoids with a structure based on the scalarane backbone. Scalarane is a tetracyclic compound, which is similar the homoandrostane with five methyl groups at the 4-, 4-, 8-, 17-, 17a-positions. Sawamilletin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sawamilletin is primarily located in the membrane (predicted from logP) and cytoplasm.
CAS No. 14021-23-9
Molecular Formula C31H52O
Molecular Weight 440.7 g/mol
IUPAC Name 3-methoxy-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicene
Standard InChI InChI=1S/C31H52O/c1-26(2)18-19-28(5)14-10-22-30(7)15-11-21-27(3,4)25(32-9)13-17-29(21,6)23(30)12-16-31(22,8)24(28)20-26/h10,21,23-25H,11-20H2,1-9H3
Standard InChI Key MJIBQQFDNJYZGY-XRDLEVPZSA-N
Isomeric SMILES C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)OC)C)C)(C)C
SMILES CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)OC)(C)C)C)C)C
Canonical SMILES CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)OC)(C)C)C)C)C
Melting Point 278°C

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